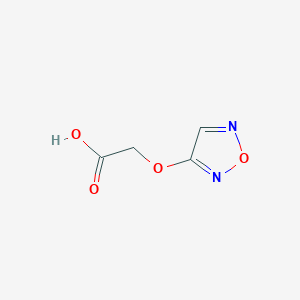
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is a heterocyclic compound containing an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: A compound with antibacterial properties.
Uniqueness
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H4N2O4 |
|---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(1,2,5-oxadiazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8) |
InChI Key |
DJUNVCXMCFFPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NON=C1OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


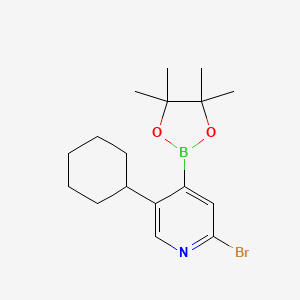
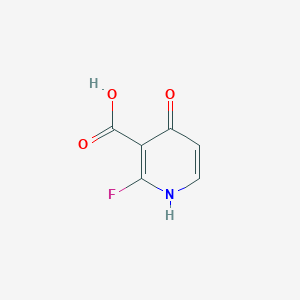
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B12977585.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12977595.png)
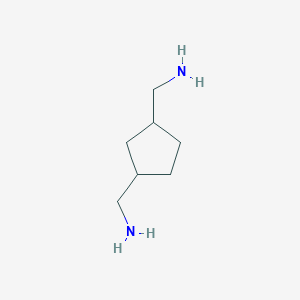

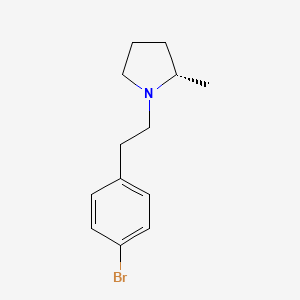
![Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12977636.png)
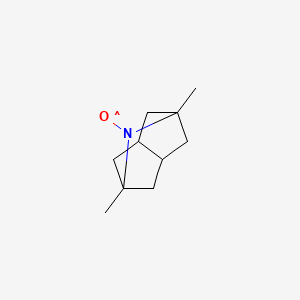
![7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12977650.png)

![[2-(5-Ethyl-imidazol-1-yl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B12977653.png)

![2-Methylthiazolo[4,5-d]pyrimidine](/img/structure/B12977662.png)
